molecular formula C19H19N3O5 B3956344 1-(1,3-benzodioxol-5-ylmethyl)-4-(2-nitrobenzoyl)piperazine

1-(1,3-benzodioxol-5-ylmethyl)-4-(2-nitrobenzoyl)piperazine

Cat. No. B3956344
M. Wt: 369.4 g/mol
InChI Key: SSVXMQZHNWEVNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,3-benzodioxol-5-ylmethyl)-4-(2-nitrobenzoyl)piperazine, also known as BNPP, is a chemical compound that has been studied extensively for its potential use in scientific research. BNPP is a piperazine derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

1-(1,3-benzodioxol-5-ylmethyl)-4-(2-nitrobenzoyl)piperazine is a selective agonist of the 5-HT2C serotonin receptor subtype. When it binds to this receptor, it activates a signaling pathway that leads to changes in the activity of neurons in the brain and other tissues. This can result in changes in behavior, physiology, and metabolism.
Biochemical and Physiological Effects:
Studies have shown that 1-(1,3-benzodioxol-5-ylmethyl)-4-(2-nitrobenzoyl)piperazine can have a variety of biochemical and physiological effects, including changes in feeding behavior and body weight, changes in energy metabolism, and alterations in the activity of neurons in the brain. These effects are thought to be mediated by the activation of the 5-HT2C serotonin receptor subtype.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(1,3-benzodioxol-5-ylmethyl)-4-(2-nitrobenzoyl)piperazine in lab experiments is its selectivity for the 5-HT2C serotonin receptor subtype, which allows researchers to study the specific effects of activating this receptor without affecting other serotonin receptor subtypes. However, one limitation of using 1-(1,3-benzodioxol-5-ylmethyl)-4-(2-nitrobenzoyl)piperazine is that it has relatively low potency compared to other serotonin receptor agonists, which may limit its usefulness in certain experiments.

Future Directions

There are many potential future directions for research on 1-(1,3-benzodioxol-5-ylmethyl)-4-(2-nitrobenzoyl)piperazine and its effects on behavior, physiology, and metabolism. Some possible areas of study include the role of 1-(1,3-benzodioxol-5-ylmethyl)-4-(2-nitrobenzoyl)piperazine in the regulation of energy balance and metabolism, the effects of 1-(1,3-benzodioxol-5-ylmethyl)-4-(2-nitrobenzoyl)piperazine on feeding behavior and food intake, and the potential therapeutic applications of 1-(1,3-benzodioxol-5-ylmethyl)-4-(2-nitrobenzoyl)piperazine in the treatment of obesity and related metabolic disorders. Additionally, further studies may be needed to better understand the mechanism of action of 1-(1,3-benzodioxol-5-ylmethyl)-4-(2-nitrobenzoyl)piperazine and its effects on other physiological systems.

Scientific Research Applications

1-(1,3-benzodioxol-5-ylmethyl)-4-(2-nitrobenzoyl)piperazine has been used in a variety of scientific research applications, including studies on the effects of serotonin receptor agonists and antagonists on behavior and physiology. It has also been used as a tool to study the role of serotonin receptors in the regulation of feeding behavior and body weight.

properties

IUPAC Name

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(2-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5/c23-19(15-3-1-2-4-16(15)22(24)25)21-9-7-20(8-10-21)12-14-5-6-17-18(11-14)27-13-26-17/h1-6,11H,7-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSVXMQZHNWEVNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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